molecular formula C10H9F2N3O3 B14928454 Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B14928454
M. Wt: 257.19 g/mol
InChI Key: RHSKVWWSOTWPGP-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

The synthesis of ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to yield the desired 7-difluoromethyl derivatives . For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication, making it effective against rapidly dividing cancer cells . Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the difluoromethyl group in this compound enhances its metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for research and development .

Properties

Molecular Formula

C10H9F2N3O3

Molecular Weight

257.19 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H9F2N3O3/c1-2-18-10(17)5-4-13-15-6(8(11)12)3-7(16)14-9(5)15/h3-4,8H,2H2,1H3,(H,14,16)

InChI Key

RHSKVWWSOTWPGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)C(F)F

Origin of Product

United States

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